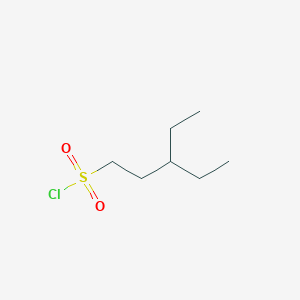

3-Ethylpentane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethylpentane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO2S. It is a colorless to light yellow liquid that is soluble in water, ethanol, and ether. This compound is widely used in organic chemistry as a sulfonating reagent and as a reactant in the synthesis of numerous organic compounds.

Preparation Methods

3-Ethylpentane-1-sulfonyl chloride is synthesized by reacting 3-ethylpentan-1-ol with chlorosulfonic acid. The reaction produces this compound and hydrochloric acid as a byproduct. The compound can be further purified by distillation or recrystallization.

Chemical Reactions Analysis

3-Ethylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives. Common reagents include amines and alcohols.

Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: It reacts violently with water, producing sulfonic acid and hydrochloric acid.

Scientific Research Applications

3-Ethylpentane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a sulfonating reagent in organic synthesis.

Biology: Employed in the synthesis of sulfonamide derivatives, which have antibacterial properties.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with sulfonamide groups.

Industry: Applied in the production of various organic compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-ethylpentane-1-sulfonyl chloride involves its reactivity as a sulfonating agent. It reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate esters. These reactions typically proceed through the formation of a sulfonyl chloride intermediate, which then reacts with the nucleophile to form the final product .

Comparison with Similar Compounds

3-Ethylpentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Benzenesulfonyl chloride: Used in similar applications but has a different aromatic structure.

Methanesulfonyl chloride: Smaller and less complex, used in similar sulfonation reactions.

Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for protecting groups and sulfonation reactions.

Each of these compounds has unique properties and applications, but this compound is particularly notable for its branched alkyl chain, which can influence its reactivity and solubility.

Biological Activity

3-Ethylpentane-1-sulfonyl chloride (C7H15ClO2S) is an organic compound characterized by a sulfonyl chloride functional group attached to a branched alkane structure. This compound is notable for its high reactivity, particularly in nucleophilic substitution reactions, due to the presence of the sulfonyl chloride group (-SO₂Cl) which can interact with various nucleophiles, including amines and alcohols. Although specific biological activity data for this compound is limited, its structural features suggest potential applications in medicinal chemistry and organic synthesis.

General Properties of Sulfonyl Chlorides

Sulfonyl chlorides are known for their role as electrophiles in biochemical processes. They can modify biological molecules by reacting with nucleophilic sites on proteins and other biomolecules, potentially altering their functions. The reactivity of sulfonyl chlorides makes them valuable in drug design and development, as they can selectively modify biological targets.

Reactivity Profile

This compound's reactivity can be summarized as follows:

- Nucleophilic Substitution : This compound readily reacts with nucleophiles such as amines and alcohols, leading to the formation of various substitution products. The reaction rate and product distribution depend on factors like solvent choice and temperature.

- Electrophilic Nature : The sulfonyl chloride group acts as a strong electrophile, making it a suitable candidate for reactions that involve nucleophilic attack.

Potential Applications

- Medicinal Chemistry : Due to its ability to modify biological targets, this compound may have applications in the development of pharmaceuticals.

- Organic Synthesis : It serves as a versatile reagent in organic synthesis, particularly for creating sulfonamide derivatives from amines.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other sulfonyl chlorides:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethanesulfonyl chloride | C2H5ClO2S | Shorter carbon chain; simpler structure |

| Propanesulfonyl chloride | C3H7ClO2S | Slightly longer chain; less steric hindrance |

| Butanesulfonyl chloride | C4H9ClO2S | More branching possibilities; similar reactivity |

| 3-Methylbutanesulfonyl chloride | C5H11ClO2S | Branched structure; higher steric hindrance |

The branching at the ethyl position in this compound influences its reactivity compared to linear or less branched counterparts.

Research Findings

While direct studies on the biological activity of this compound are scarce, research on related compounds provides insights into potential biological interactions:

- Nucleophilic Substitution Reactions : Studies indicate that sulfonyl chlorides can effectively react with various nucleophiles under different conditions, suggesting that this compound may exhibit similar behavior.

- Therapeutic Applications : Sulfonamide derivatives, synthesized from sulfonyl chlorides, have shown significant therapeutic effects in various medical applications .

Case Studies

- Synthesis of Sulfonamides : A study demonstrated the synthesis of functionalized sulfonamides from amines and sulfonyl chlorides using optimized reaction conditions. This highlights the potential utility of compounds like this compound in synthesizing biologically active molecules .

- Reactivity Studies : Investigations into the reactivity of sulfonyl chlorides with amines showed varying yields based on reaction conditions, emphasizing the need for further exploration of this compound under controlled environments .

Properties

Molecular Formula |

C7H15ClO2S |

|---|---|

Molecular Weight |

198.71 g/mol |

IUPAC Name |

3-ethylpentane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H15ClO2S/c1-3-7(4-2)5-6-11(8,9)10/h7H,3-6H2,1-2H3 |

InChI Key |

RLNNQLAAHXWWHW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.